molecular formula C5H6S B1210033 2-Methylthiophene CAS No. 554-14-3

2-Methylthiophene

Cat. No. B1210033
CAS RN: 554-14-3
M. Wt: 98.17 g/mol
InChI Key: XQQBUAPQHNYYRS-UHFFFAOYSA-N
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Description

2-Methylthiophene is an organosulfur compound with the chemical formula CH₃C₄H₃S. It is a colorless, flammable liquid with a distinct odor. This compound is a derivative of thiophene, where a methyl group is substituted at the second position of the thiophene ring. It is widely used in various chemical and industrial applications due to its unique properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The commercial synthesis of this compound typically involves the vapor-phase dehydrogenation method due to its efficiency and scalability .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound into various hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions are common, where the methyl group or the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated thiophene derivatives.

    Substitution: Various substituted thiophenes depending on the reagents used.

Mechanism of Action

The mechanism by which 2-Methylthiophene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to antimicrobial or anticancer activity. The exact molecular targets and pathways can vary, but often involve interactions with enzymes or cellular membranes .

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which can influence its reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other thiophene derivatives may not be as effective .

properties

IUPAC Name

2-methylthiophene
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InChI

InChI=1S/C5H6S/c1-5-3-2-4-6-5/h2-4H,1H3
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InChI Key

XQQBUAPQHNYYRS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=CS1
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Molecular Formula

C5H6S
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DSSTOX Substance ID

DTXSID3060291
Record name Thiophene, 2-methyl-
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Molecular Weight

98.17 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid
Record name 2-Methylthiophene
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Boiling Point

112.00 °C. @ 760.00 mm Hg
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Solubility

112.6 mg/L @ 25 °C (exp)
Record name 2-Methylthiophene
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Vapor Pressure

24.9 [mmHg]
Record name 2-Methylthiophene
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CAS RN

554-14-3, 25154-40-9
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Record name 2-METHYLTHIOPHENE
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Melting Point

-63.4 °C
Record name 2-Methylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylthiophene
Reactant of Route 2
2-Methylthiophene
Reactant of Route 3
2-Methylthiophene
Reactant of Route 4
2-Methylthiophene
Reactant of Route 5
2-Methylthiophene
Reactant of Route 6
2-Methylthiophene

Q & A

Q1: What is the molecular formula and weight of 2-methylthiophene?

A1: The molecular formula of this compound is C5H6S, and its molecular weight is 98.16 g/mol.

Q2: What are some key spectroscopic characteristics of this compound?

A2: this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques help to identify functional groups and analyze the structure of the molecule. For detailed spectroscopic data, refer to research articles focusing on spectroscopic analysis of this compound. []

Q3: Can this compound be used in oxidative desulfurization processes?

A4: Yes, this compound has been used as a model sulfur compound to study oxidative desulfurization processes for fuel purification. [, ] Research has shown that superoxide ions generated in ionic liquids can convert this compound into less harmful products like H2O, CO2, and SO3. []

Q4: How does the presence of this compound influence the activity of zeolite catalysts in cracking reactions?

A5: Studies have shown that the presence of this compound, a sulfur-containing compound, can be detrimental to the performance of zeolite catalysts during cracking reactions. [] Specifically, it can reduce the yield of desirable products like C2-C4 olefins. This highlights the importance of removing sulfur compounds from feedstocks in industrial processes.

Q5: What are the primary reaction pathways involved in the hydrodesulfurization of this compound?

A6: The hydrodesulfurization of this compound, a common sulfur-containing compound found in fuels, can proceed through two main pathways: direct hydrodesulfurization and an indirect pathway involving reactions like disproportionation, isomerization, and cracking. [] The choice of catalyst and reaction conditions can significantly influence the dominant pathway and the final product distribution.

Q6: How has computational chemistry been used to study this compound?

A7: Computational methods like Density Functional Theory (DFT) have been employed to investigate the electronic structure, reactivity, and reaction mechanisms involving this compound. [, ] These calculations provide valuable insights into the molecular properties and reaction pathways at an atomic level, helping to understand experimental observations and guide further research.

Q7: Can we predict the photocatalytic degradation of this compound using DFT studies?

A8: Yes, DFT calculations have proven useful in understanding the photocatalytic degradation of thiophene derivatives, including this compound. [] Factors such as the energy difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) calculated using DFT can correlate with the compound's reactivity under UV irradiation.

Q8: What analytical techniques are commonly employed to quantify this compound in complex mixtures?

A10: Gas Chromatography coupled with various detectors, such as Sulfur Chemiluminescence Detection (GC-SCD) [, ] or Atomic Emission Detection (GC-AED) [, ], are frequently used to identify and quantify this compound in complex mixtures like gasoline. These methods offer high sensitivity and selectivity, allowing for accurate determination of this compound levels.

Q9: Does this compound pose any environmental risks?

A11: As a volatile organic compound found in fossil fuels, this compound can be released into the environment, contributing to air pollution. [] Its presence in fuels also necessitates further processing for removal, which can have environmental impacts. Research on biodegradation pathways and environmental fate of this compound is essential to assess and mitigate potential risks.

Q10: Are there any viable alternatives to processes utilizing this compound?

A12: The search for alternatives to conventional processes utilizing this compound is driven by economic and environmental considerations. For instance, exploring alternative fuels or developing more efficient desulfurization methods could offer significant advantages. [] Additionally, substituting this compound with less toxic compounds in specific applications could reduce environmental impact.

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